N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide is a chemical compound with a unique structure that includes a hydroxy group, a methylsulfanyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide typically involves the reaction of 2-hydroxy-4-methylsulfanylbutylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste treatment to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The methylsulfanyl group may also interact with thiol groups in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide
- N-(4-hydroxy-2-methylphenyl)methanesulfonamide
Uniqueness
N-(2-Hydroxy-4-methylsulfanylbutyl)methanesulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S2/c1-11-4-3-6(8)5-7-12(2,9)10/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSTRLMBOQXMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.